Cas no 1256619-51-8 (7-Bromo-9,9-dimethyl-9H-fluoren-2-ol)

1256619-51-8 structure
상품 이름:7-Bromo-9,9-dimethyl-9H-fluoren-2-ol
7-Bromo-9,9-dimethyl-9H-fluoren-2-ol 화학적 및 물리적 성질
이름 및 식별자
-
- 7 - Bromo - 9,9 - dimethyl - 2 - fluorenol
- 7-bromo-9,9-dimethyl-9H-fluoren-2-ol
- 9H-Fluoren-2-ol, 7-bromo-9,9-dimethyl-
- KQMBUZYVUMQEAG-UHFFFAOYSA-N
- 7-BroMo-9,9-diMethyl-2-fluorenol
- BS-45799
- DB-207996
- SCHEMBL783400
- F75961
- 9H-Fluoren-2-ol,7-bromo-9,9-dimethyl-
- 1256619-51-8
- 7-Bromo-9,9'-dimethyl-2-fluorenol
- 7-bromo-9,9-dimethylfluoren-2-ol
- 7-bromo-9,9-dimethyl-9h-fluorene-2-ol
- 7-Bromo-9,9-dimethyl-9H-fluoren-2-ol
-
- 인치: 1S/C15H13BrO/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17)8-14(12)15/h3-8,17H,1-2H3
- InChIKey: KQMBUZYVUMQEAG-UHFFFAOYSA-N
- 미소: BrC1C=CC2C3C=CC(=CC=3C(C)(C)C=2C=1)O
계산된 속성
- 정밀분자량: 288.01498g/mol
- 동위원소 질량: 288.01498g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 17
- 회전 가능한 화학 키 수량: 0
- 복잡도: 301
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.8
- 토폴로지 분자 극성 표면적: 20.2
실험적 성질
- 밀도: 1.436±0.06 g/cm3 (20 ºC 760 Torr),
- 용해도: Insuluble (7.2E-3 g/L) (25 ºC),
7-Bromo-9,9-dimethyl-9H-fluoren-2-ol 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9796655-100mg |
7-Bromo-9,9-dimethyl-9H-fluoren-2-ol |
1256619-51-8 | 98% | 100mg |
RMB 249.60 | 2023-09-07 | |
Aaron | AR009HB2-1g |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 1g |
$250.00 | 2025-02-12 | |
Aaron | AR009HB2-250mg |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 250mg |
$93.00 | 2025-02-12 | |
1PlusChem | 1P009H2Q-1g |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 1g |
$268.00 | 2024-07-09 | |
A2B Chem LLC | AE41234-5g |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 5g |
$678.00 | 2024-01-04 | |
eNovation Chemicals LLC | Y1230240-5g |
7-bromo-9,9-dimethyl-9H-fluoren-2-ol |
1256619-51-8 | 95% | 5g |
$860 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1827825-1g |
7-Bromo-9,9-dimethylfluoren-2-ol |
1256619-51-8 | 98% | 1g |
¥2000.00 | 2024-08-09 | |
A2B Chem LLC | AE41234-1g |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 1g |
$181.00 | 2024-04-20 | |
A2B Chem LLC | AE41234-100mg |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 100mg |
$43.00 | 2024-01-04 | |
A2B Chem LLC | AE41234-250mg |
7-BroMo-9,9-diMethyl-2-fluorenol |
1256619-51-8 | 98% | 250mg |
$73.00 | 2024-01-04 |
7-Bromo-9,9-dimethyl-9H-fluoren-2-ol 관련 문헌
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
1256619-51-8 (7-Bromo-9,9-dimethyl-9H-fluoren-2-ol) 관련 제품
- 2648928-42-9((2R)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-methylpentanoic acid)
- 2680664-23-5(tert-butyl N-5-acetyl-2-(methylsulfanyl)-1,3-thiazol-4-ylcarbamate)
- 56187-93-0(4-(Phenyl-D5)-3-buten-2-one)
- 2679926-52-2((2R)-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-2-carboxylic acid)
- 1993321-88-2(Tert-butyl (1S,2R,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylate)
- 1344017-74-8(5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-amine)
- 42105-98-6(3-(Methylamino)-3-oxopropanoic acid)
- 1479-22-7(Ethyl 2-Benzoyl-2-fluoroacetate)
- 1021070-40-5(3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(2,4-dimethylphenyl)pyridazine)
- 1210311-08-2(4-methyl-N-(5-phenyl-1,2-oxazol-3-yl)methyl-1,2,3-thiadiazole-5-carboxamide)
추천 공급업체
Nanjing Jubai Biopharm
골드 회원
중국 공급자
대량

Xiamen PinR Bio-tech Co., Ltd.
골드 회원
중국 공급자
대량

Heyuan Broad Spectrum Biotechnology Co., Ltd
골드 회원
중국 공급자
시약

钜澜化工科技(青岛)有限公司
골드 회원
중국 공급자
대량

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량
